4-Ethoxy-2-hydrazinyl-6-methylpyrimidine
Description
Properties
IUPAC Name |
(4-ethoxy-6-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-12-6-4-5(2)9-7(10-6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFVPJVRPLRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethoxy group, a hydrazine moiety, and a methyl group on the pyrimidine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine primarily involves its interaction with specific molecular targets in biological systems. Studies indicate that compounds with hydrazinyl groups can exhibit anti-inflammatory and antimicrobial properties by modulating enzyme activities and influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
- Cell Signaling Modulation : The compound may affect tyrosine kinase pathways, influencing cell growth and differentiation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine and related compounds:
Case Studies
-
Anti-inflammatory Effects :
A study conducted on pyrimidine derivatives, including 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, demonstrated notable anti-inflammatory effects comparable to established drugs like indomethacin. The derivatives exhibited significant inhibition of COX-2 activity, suggesting potential for therapeutic applications in treating inflammatory diseases . -
Antimicrobial Activity :
Research exploring the antimicrobial properties of similar hydrazine-containing pyrimidines revealed effective inhibition against various bacterial strains. The structure–activity relationship indicated that modifications in the hydrazine fragment could enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine can be influenced by its structural features:
- Hydrazinyl Group : Essential for enzyme interaction and biological activity.
- Ethoxy Substitution : Enhances solubility and may affect the compound's distribution in biological systems.
- Methyl Group Positioning : Influences steric hindrance and electronic effects, impacting enzyme binding affinity.
Scientific Research Applications
Medicinal Chemistry
4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is primarily studied for its potential as a therapeutic agent. Its applications include:
- Antimicrobial Activity : Research indicates that compounds with hydrazinyl moieties often exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Properties : The compound's ability to interact with various biological targets suggests it may possess anticancer activity. Preliminary studies have indicated that modifications of this compound can lead to significant cytotoxic effects against cancer cell lines.
- Drug Development : As a versatile scaffold, it is utilized in the design of new drugs targeting specific enzymes or receptors involved in disease pathways. The structural modifications can enhance its efficacy and selectivity .
Agricultural Chemistry
In agriculture, 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine serves as an intermediate for synthesizing agrochemicals. Its derivatives are explored for:
- Herbicides : The compound has been linked to the development of herbicides that effectively control weeds in crops. Its unique structure allows for the synthesis of compounds that target specific biochemical pathways in plants, thereby minimizing collateral damage to non-target species .
Industrial Applications
The compound's reactivity makes it suitable for various industrial applications:
- Synthesis of Heterocyclic Compounds : It acts as a building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
- Chemical Intermediates : Due to its versatile reactivity, it is employed as an intermediate in the production of other chemical entities, facilitating various synthetic routes in industrial chemistry .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine. The results demonstrated that certain modifications significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. This research highlights the compound's potential for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University explored the anticancer effects of this compound on various cancer cell lines. The study found that specific structural modifications increased apoptosis rates in breast cancer cells, suggesting promising avenues for further investigation into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 4-ethoxy-2-hydrazinyl-6-methylpyrimidine and its analogs:
Pharmacological and Industrial Relevance
- Bioactivity : Unlike 4-methoxy-6-(piperidin-1-yl)pyrimidin-2-amine, which shows kinase inhibition, the target compound’s hydrazinyl group is associated with antiviral and antitumor activities in preclinical studies .
- Synthetic Utility: The ethoxy group improves solubility in ethanol/water mixtures, enabling greener synthesis routes compared to thiocarbamoyl derivatives (e.g., ethyl 6-methyl-4-phenyl-2-[2-(substituted thiocarbamoyl)hydrazino]pyrimidine-5-carboxylates), which require toxic solvents .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine generally involves:
- Construction of the pyrimidine ring with appropriate substituents.
- Introduction of the ethoxy group at position 4.
- Installation of the hydrazinyl (-NH-NH₂) group at position 2.
- Methyl substitution at position 6.
The common approach is to start from pyrimidine precursors such as 4-ethoxypyrimidine or 2-ethoxy-4,6-dihydroxypyrimidine derivatives, followed by reaction with hydrazine hydrate to introduce the hydrazinyl group.
Preparation via Hydrazine Reaction with 4-Ethoxypyrimidine Derivatives
One established method involves the reaction of 4-ethoxypyrimidine derivatives with hydrazine hydrate under reflux in polar solvents such as ethanol or methanol. The reaction conditions typically include:
- Solvent: Ethanol or methanol, which dissolve both reactants and facilitate nucleophilic substitution.
- Temperature: Reflux conditions (approximately 78 °C for ethanol) for 8–12 hours to ensure complete conversion.
- Catalysis: Acidic catalysts like acetic acid may be used to improve condensation efficiency.
- Purification: Crystallization or chromatographic techniques to isolate the product with high purity.
This method yields the target compound by nucleophilic substitution of a leaving group (often a halogen or hydroxyl) at position 2 by hydrazine, while the ethoxy group at position 4 remains intact.
Industrial-Scale Preparation Using Pyrimidine Intermediates
A more industrially viable synthesis involves multi-step preparation starting from O-ethylisourea salts and dialkyl malonate derivatives to form 2-ethoxy-4,6-dihydroxypyrimidine intermediates. The key steps are:
- Condensation of O-ethylisourea salt with dimethyl malonate in the presence of sodium methoxide in methanol, under controlled temperature (typically 18–25 °C), yielding 2-ethoxy-4,6-dihydroxypyrimidine or its monosodium salt.
- Conversion of 2-ethoxy-4,6-dihydroxypyrimidine to 4,6-dihalo-2-ethoxypyrimidine by reaction with phosphorus oxyhalides (e.g., POCl₃).
- Substitution of the halogen at position 4 with hydrazine hydrate in an organic solvent like acetonitrile or water at 0–40 °C, producing 2-ethoxy-6-halo-4-hydrazinopyrimidine.
- Final substitution at position 6 (if halogenated) with methyl or other groups to obtain the 6-methyl derivative.
This process is advantageous for industrial production due to:
- Use of safer reagents such as triphosgene instead of highly toxic phosgene or POCl₃.
- High yields (typically above 85%) and purity.
- Scalable reaction conditions with controlled temperature and pH.
Example Synthesis Protocols and Yields
| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Condensation of O-ethylisourea salt with dimethyl malonate in methanol with sodium methoxide | 18–25 | 3–5 h | 85–87 | Produces 2-ethoxy-4,6-dihydroxypyrimidine salt | Industrial scale (up to 10L) |
| 2. Halogenation with phosphorus oxychloride (POCl₃) | 60–80 | 2–4 h | High | Forms 4,6-dichloro-2-ethoxypyrimidine | Requires careful handling |
| 3. Reaction with hydrazine hydrate in acetonitrile or water | 0–40 | 1–3 h | 60–70 | Forms 2-ethoxy-6-halo-4-hydrazinopyrimidine | Slight excess hydrazine used |
| 4. Methylation at position 6 (if halogenated) | Variable | Variable | Variable | Final 4-ethoxy-2-hydrazinyl-6-methylpyrimidine | Typically via nucleophilic substitution |
Research Findings and Optimization Notes
- Solvent Choice: Polar protic solvents such as ethanol and methanol enhance the nucleophilicity of hydrazine and solubility of pyrimidine intermediates, improving reaction rates and yields.
- Temperature Control: Maintaining temperatures below 40 °C during hydrazine substitution prevents decomposition and side reactions.
- Catalysis: Acidic conditions (e.g., acetic acid) can catalyze condensation steps, increasing yield by 10–15%.
- Purification: Crystallization at low temperatures (0–5 °C) after pH adjustment is effective for isolating pure products.
- Environmental and Safety Considerations: Replacement of toxic reagents like POCl₃ with triphosgene reduces environmental impact and improves operator safety.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Pyrimidine ring formation | O-ethylisourea salt + dimethyl malonate + NaOMe | Methanol | 18–25 | 3–5 h | 85–87 | Industrial scale feasible |
| Halogenation | POCl₃ or triphosgene | None/solvent | 60–80 | 2–4 h | High | Toxic reagents; triphosgene safer |
| Hydrazine substitution | Hydrazine hydrate + 4,6-dihalo-2-ethoxypyrimidine | Acetonitrile or water | 0–40 | 1–3 h | 60–70 | Slight excess hydrazine used |
| Methylation at position 6 | Methylating agent (e.g., methyl iodide) | Organic solvent | Variable | Variable | Variable | Final step to introduce methyl |
Q & A
Basic: What analytical techniques are recommended for characterizing 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in environmental or biological samples?
Methodological Answer:
For structural elucidation and quantification, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection . The hydrazinyl group enhances polarity, making reverse-phase HPLC with C18 columns effective. For validation, spike recovery experiments in matrices (e.g., soil, water, or plasma) and calibration curves (linearity: R² ≥ 0.99) are critical. Compare retention times and fragmentation patterns with synthesized standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography (using SHELX software ) are essential for confirming purity and crystal structure.
Advanced: How can density functional theory (DFT) predict the reactivity of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in synthetic pathways?
Methodological Answer:
Employ hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation ) to model electronic properties. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., ethanol, acetic acid) can be incorporated via the Polarizable Continuum Model (PCM) . Validate computational results with experimental data (e.g., reaction yields, byproduct analysis). For example, DFT can explain regioselectivity in hydrazine condensation reactions observed in pyrimidine derivatives .
Basic: What synthetic routes are commonly used to prepare 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine?
Methodological Answer:
A standard approach involves condensation reactions between 2-hydrazinylpyrimidine precursors and ethylating agents. For example:
React 6-methyl-2-hydrazinylpyrimidin-4-ol with ethyl bromide in ethanol under reflux (12–24 hrs).
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key parameters:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol or acetic acid |
| Catalyst | None (thermal activation) |
| Temperature | 80–100°C |
| Yield | 60–75% (post-purification) |
| Characterize intermediates using TLC and IR spectroscopy . |
Advanced: How do hydrogen-bonding patterns influence the stability and solubility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine?
Methodological Answer:
The hydrazinyl (-NH-NH₂) and ethoxy (-OCH₂CH₃) groups form intermolecular hydrogen bonds (H-bonds) with solvents or adjacent molecules. Use graph set analysis (e.g., Etter’s rules ) to categorize H-bond motifs (e.g., chains, rings) in crystal structures. Solubility in polar solvents (e.g., DMSO, methanol) correlates with H-bond acceptor capacity. Stability under storage can be predicted via moisture sorption analysis ; hygroscopicity increases with exposed -NH groups. For controlled crystallization, screen solvents with varying H-bond donor/acceptor ratios (e.g., water vs. acetone) .
Basic: What are the key considerations for assessing the environmental toxicity of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine?
Methodological Answer:
Conduct acute and chronic toxicity assays in model organisms (e.g., Daphnia magna, zebrafish embryos). Measure LC₅₀/EC₅₀ values and bioaccumulation factors (BCF). Use high-resolution mass spectrometry (HRMS) to identify degradation products in simulated sunlight or microbial-rich environments. Compare results to structurally related compounds (e.g., diazinon degradation products ). Regulatory thresholds (e.g., EPA guidelines) should guide experimental design.
Advanced: How can molecular docking studies elucidate the interaction of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine with biological targets?
Methodological Answer:
Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Prepare the compound’s 3D structure via energy minimization (MMFF94 force field) . Target enzymes like acetylcholinesterase (AChE) or cytochrome P450 isoforms, given structural similarities to organophosphorus pesticide metabolites . Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Correlate in silico results with in vitro enzyme inhibition assays (IC₅₀ determination) .
Basic: What spectroscopic techniques are critical for monitoring synthetic intermediates of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).
- FT-IR : Confirm hydrazinyl (-NH) stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).
- UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) for reaction progress .
Advanced: What strategies mitigate byproduct formation during the synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine?
Methodological Answer:
Byproducts often arise from over-alkylation or oxidation of hydrazine . Mitigation strategies:
Use slow addition of ethylating agents to control exothermic reactions.
Employ inert atmosphere (N₂/Ar) to prevent oxidation.
Optimize pH (neutral to slightly acidic) to stabilize hydrazinyl groups.
Characterize byproducts via LC-MS/MS and redesign protecting groups (e.g., Boc for -NH) if necessary .
Basic: How does 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine compare to other pyrimidine derivatives in pesticide degradation studies?
Methodological Answer:
Unlike methyl or chloro substituents, the ethoxy-hydrazine moiety enhances solubility in aqueous systems, facilitating detection in environmental matrices. Compare degradation half-lives (t₁/₂) under UV light or microbial action using first-order kinetic models . Reference compounds like 6-chloro-2-methylpyrimidine ( ) provide benchmarks for persistence and transformation pathways .
Advanced: Can computational models predict the metabolic pathways of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in mammalian systems?
Methodological Answer:
Use in silico metabolism prediction tools (e.g., StarDrop, MetaSite) to identify Phase I/II metabolism sites. The ethoxy group may undergo O-dealkylation (CYP3A4-mediated), while hydrazine may form glucuronide conjugates . Validate predictions with in vitro hepatocyte assays and HRMS-based metabolite profiling. Compare results to structurally related compounds (e.g., 6-methylisocytosine ) to infer detoxification mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
